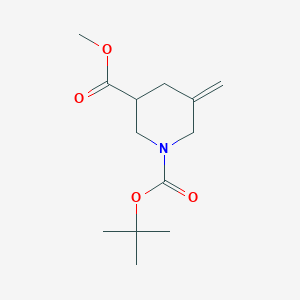
1-(Tert-butyl) 3-methyl 5-methylenepiperidine-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butyl) 3-methyl 5-methylenepiperidine-1,3-dicarboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with tert-butyl, methyl, and methylene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl) 3-methyl 5-methylenepiperidine-1,3-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of Substituents: The tert-butyl, methyl, and methylene groups are introduced through various substitution reactions, often using reagents like tert-butyl chloride, methyl iodide, and formaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Tert-butyl) 3-methyl 5-methylenepiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one substituent with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides (e.g., tert-butyl chloride) and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Wissenschaftliche Forschungsanwendungen
1-(Tert-butyl) 3-methyl 5-methylenepiperidine-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Tert-butyl) 3-methyl 5-methylenepiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate
- 1-tert-Butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate
- tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Uniqueness
1-(Tert-butyl) 3-methyl 5-methylenepiperidine-1,3-dicarboxylate is unique due to its specific combination of substituents and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C13H21NO4 |
|---|---|
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
1-O-tert-butyl 3-O-methyl 5-methylidenepiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H21NO4/c1-9-6-10(11(15)17-5)8-14(7-9)12(16)18-13(2,3)4/h10H,1,6-8H2,2-5H3 |
InChI-Schlüssel |
CDSYTONTOVEJSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC(=C)C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



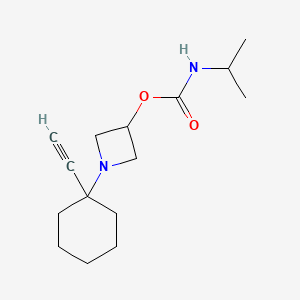
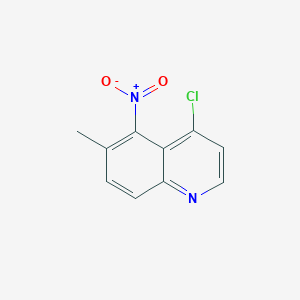


![4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine](/img/structure/B13935637.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)nicotinamide](/img/structure/B13935643.png)
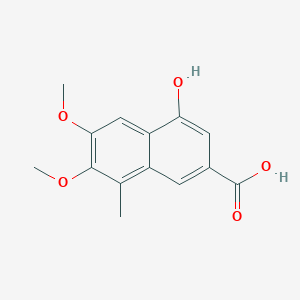
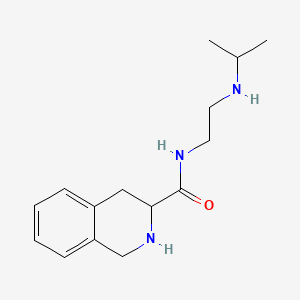
![4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13935654.png)
![7-chloro-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13935662.png)

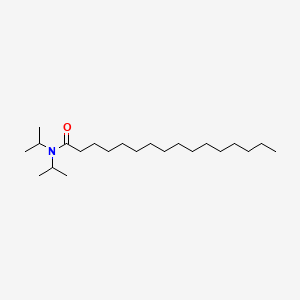
![2-[2-(4-Methyl-piperazin-1-yl)-quinolin-4-yl]-acetamide](/img/structure/B13935680.png)
